Cas no 1263206-98-9 (2-(4-chlorothiophen-2-yl)acetic acid)

2-(4-Chlorothiophen-2-yl)acetic acid is a chlorinated thiophene derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis. Its molecular structure, featuring a reactive acetic acid side chain and a chlorinated thiophene ring, enables applications in pharmaceuticals, agrochemicals, and material science. The compound is particularly valuable for constructing heterocyclic frameworks or serving as a precursor for further functionalization. Its stability and well-defined reactivity profile facilitate precise modifications under controlled conditions. The presence of both electron-withdrawing (chloro) and electron-donating (thiophene) groups enhances its utility in cross-coupling reactions and as a building block for bioactive molecules. Suitable for research and industrial-scale synthesis, it offers consistent purity and reliable performance.
2-(4-chlorothiophen-2-yl)acetic acid structure
1263206-98-9 structure
Product Name:2-(4-chlorothiophen-2-yl)acetic acid
CAS No:1263206-98-9
MF:C6H5ClO2S
MW:176.620699644089
CID:6222730
PubChem ID:20308926
Update Time:2025-10-29

2-(4-chlorothiophen-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorothiophen-2-yl)acetic acid
    • 1263206-98-9
    • (4-CHLORO-THIOPHEN-2-YL)-ACETIC ACID
    • EN300-1981258
    • Inchi: 1S/C6H5ClO2S/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H,8,9)
    • InChI Key: XGJTZFJYUMDHJU-UHFFFAOYSA-N
    • SMILES: ClC1=CSC(=C1)CC(=O)O

Computed Properties

  • Exact Mass: 175.9698783g/mol
  • Monoisotopic Mass: 175.9698783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 65.5Ų

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Additional information on 2-(4-chlorothiophen-2-yl)acetic acid

Introduction to 2-(4-chlorothiophen-2-yl)acetic acid (CAS No. 1263206-98-9)

2-(4-chlorothiophen-2-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1263206-98-9, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a thiophene ring substituted with a chlorine atom and linked to an acetic acid moiety, has garnered attention due to its structural versatility and potential applications in drug discovery. The presence of both aromatic and heterocyclic components makes it a valuable scaffold for developing novel therapeutic agents.

The compound's structure, characterized by a 4-chlorothiophen-2-yl group attached to the carboxylic acid functionality, positions it as a promising candidate for further exploration in medicinal chemistry. Thiophene derivatives are well-documented for their role in various biological processes, and modifications at the 4-position with a chlorine atom can enhance binding affinity and metabolic stability. Such features are critical in the design of small-molecule inhibitors targeting specific biological pathways.

In recent years, there has been a surge in research focusing on heterocyclic compounds as pharmacophores. The thiophene core in 2-(4-chlorothiophen-2-yl)acetic acid contributes to its ability to interact with biological targets through hydrophobic and π-stacking interactions. This property is particularly advantageous in the development of kinase inhibitors, which often require precise spatial orientation to achieve high efficacy. The chlorine substituent at the 4-position further modulates the electronic properties of the thiophene ring, influencing its reactivity and binding characteristics.

One of the most compelling aspects of this compound is its potential utility in the synthesis of protease inhibitors. Proteases play a crucial role in numerous physiological processes, and their inhibition is a key strategy in treating diseases such as cancer, inflammation, and viral infections. The acetic acid moiety in 2-(4-chlorothiophen-2-yl)acetic acid provides a carboxylate group that can engage in hydrogen bonding with active site residues, enhancing binding affinity. This feature makes it an attractive building block for designing molecules that disrupt protease function.

Recent studies have highlighted the importance of thiophene derivatives in addressing emerging therapeutic challenges. For instance, modifications of thiophene-based structures have led to the discovery of compounds with antiviral and anticancer properties. The specific arrangement of atoms in 2-(4-chlorothiophen-2-yl)acetic acid, including the 4-chloro substituent, allows for fine-tuning of pharmacokinetic profiles. This flexibility is essential for optimizing drug candidates for clinical translation.

The compound's synthesis involves strategic functional group transformations that highlight its synthetic utility. The preparation typically begins with the introduction of a chlorine atom at the 4-position of a thiophene precursor, followed by coupling with an acetic acid derivative. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, enable efficient construction of this scaffold. These techniques are critical for producing high-purity intermediates that are essential for subsequent medicinal chemistry applications.

In the context of drug development, 2-(4-chlorothiophen-2-yl)acetic acid serves as a versatile intermediate for generating libraries of analogs. By systematically varying substituents on the thiophene ring or introducing different functional groups at the acetic acid moiety, researchers can explore diverse chemical spaces. This approach is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds with desired biological activity.

The compound's potential extends beyond protease inhibition; it has also been explored as a precursor for developing nonsteroidal anti-inflammatory drugs (NSAIDs). The structural motif shared by 2-(4-chlorothiophen-2-yl)acetic acid and known NSAIDs suggests its suitability for modulating cyclooxygenase (COX) activity, which is central to inflammatory pathways. Further investigation into its derivatives could yield novel therapeutics with improved efficacy and reduced side effects compared to existing agents.

Advances in computational chemistry have accelerated the process of designing molecules like 2-(4-chlorothiophen-2-yl)acetic acid. Molecular docking simulations and quantum mechanical calculations allow researchers to predict binding affinities and optimize molecular interactions before experimental validation. These computational tools are indispensable in modern drug discovery pipelines, enabling rapid screening of large compound libraries.

The role of thiophene derivatives in medicinal chemistry continues to evolve with new synthetic strategies and mechanistic insights. For example, recent work has demonstrated that functionalized thiophenes can exhibit unique photophysical properties, making them useful in photodynamic therapy or as probes for cellular processes. Such applications underscore the broad utility of this class of compounds beyond traditional small-molecule drug design.

In conclusion, 2-(4-chlorothiophen-2-yl)acetic acid (CAS No. 1263206-98-9) represents a fascinating example of how structural modifications can yield compounds with significant therapeutic potential. Its combination of an aromatic heterocycle and an acetic acid group provides multiple opportunities for interaction with biological targets. As research progresses, this molecule is likely to inspire further innovation in drug discovery, particularly in areas such as protease inhibition and anti-inflammatory therapy.

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